molecular formula C19H18N4S B2422598 N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-85-4

N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2422598
CAS No.: 393832-85-4
M. Wt: 334.44
InChI Key: UTLHIXCQLFBOHL-UHFFFAOYSA-N
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Description

N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C19H18N4S and its molecular weight is 334.44. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

In a study focused on structural analysis, the compound 5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione was prepared from N-phenylhydrazinecarbothioamide. This highlights the utility of N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide in the synthesis of complex structures, which are then analyzed for molecular structure using techniques like X-ray diffraction (Artime et al., 2018).

Anticonvulsant Potential

A series of 2-pyrazoline derivatives were synthesized using this compound, demonstrating potential anticonvulsant activity in models like the maximal electroshock seizure (MES) test and pentylenetetrazole (PTZ) test (Bhandari, Tripathi, & Saraf, 2013).

Antimicrobial Activity

Research has shown that compounds derived from this compound, such as 1-(2-(4,5-Dihydro-3-(4-methyl-2-phenylthiazol-5-yl)-5-phenylpyrazol-1-yl)-4-substituted thiazol-5-yl)-2-phenyldiazene, exhibit antimicrobial properties. This underscores its potential in developing new antimicrobial agents (Abdelhamid et al., 2010).

Synthesis of Biologically Active Derivatives

Studies have involved the microwave-assisted synthesis of biologically active pyrazole derivatives using this compound. These derivatives have potential applications in various biological contexts, emphasizing the compound's utility in creating bioactive molecules (Swarnkar, Ameta, & Vyas, 2014).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of N-(pyridin-2-yl)amides , which are known to interact with a variety of biological targets.

Mode of Action

N-(pyridin-2-yl)amides are generally synthesized via c–c bond cleavage promoted by i2 and tbhp . The interaction of this compound with its potential targets could involve similar chemical reactions, leading to changes in the target’s function or structure.

Biochemical Pathways

Given its structural similarity to other n-(pyridin-2-yl)amides , it may influence similar biochemical pathways. These could include pathways involved in cell signaling, protein synthesis, or metabolic processes.

Pharmacokinetics

Similar compounds are known to be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that the compound could be absorbed and distributed in the body following similar chemical principles. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

Given its structural similarity to other n-(pyridin-2-yl)amides , it may have similar effects. These could include changes in cell signaling, protein function, or metabolic processes.

Properties

IUPAC Name

N-phenyl-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4S/c24-19(21-16-7-2-1-3-8-16)23-13-12-22-11-5-9-17(22)18(23)15-6-4-10-20-14-15/h1-11,14,18H,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLHIXCQLFBOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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